菜籽甾-3,5-二烯

描述

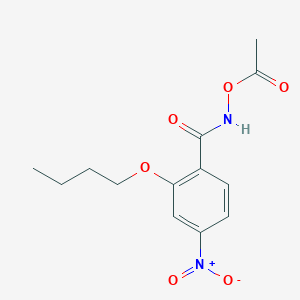

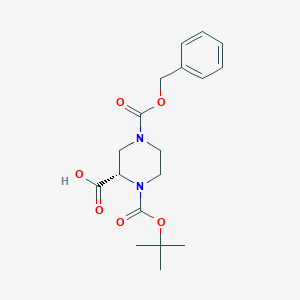

Stigmasta-3,5-diene is a steroidal compound that is often used as a marker for the authenticity of olive oils. The European Community Regulation requires the determination of stigmasta-3,5-diene content to ascertain the authenticity of olive oils. The compound is of significant interest due to its role in quality control and legal compliance of olive oil products .

Synthesis Analysis

The synthesis of steroidal compounds related to stigmasta-3,5-diene has been explored in various studies. For instance, stigmasta-5,24-dien-3β-ol and its isomers have been synthesized from 24-ketones through a series of reactions involving isopropenyl magnesium bromide, allylic rearrangement with phosphorous triiodide, and lithium aluminium hydride reduction . Another study developed a method for synthesizing stigmasta-5,25-dien-3β-ol from sitosterol, which involved direct hydroxylation of the sitosterol side chain and dehydration of the hydroxylated compound .

Molecular Structure Analysis

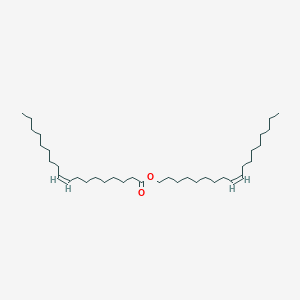

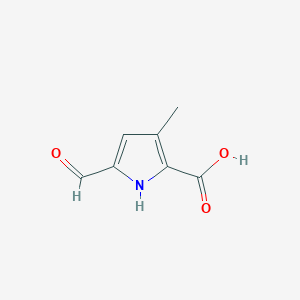

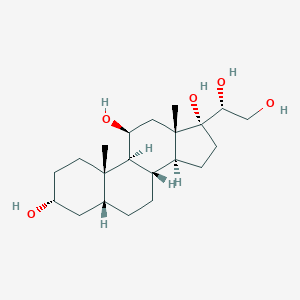

The molecular structure of stigmasta-3,5-diene is characterized by its steroidal framework, which is common to many natural sterols. The synthesis of related compounds often involves modifications to this basic structure, such as the introduction of hydroxyl groups or the formation of additional double bonds in the sterol side chain .

Chemical Reactions Analysis

Stigmasta-3,5-diene and its related compounds undergo various chemical reactions during their synthesis. These reactions include allylic rearrangements, reductions, and hydroxylations, which are crucial for constructing the steroidal skeleton and introducing functional groups that define the specific sterol derivatives . Additionally, osmylation has been used in the synthesis of aza-analogues of brassinosteroids, starting with steroidal dienones .

Physical and Chemical Properties Analysis

The physical and chemical properties of stigmasta-3,5-diene are closely related to its steroidal structure. High-performance liquid chromatography (HPLC) has been utilized to separate stigmasta-3,5-diene, squalene isomers, and wax esters, indicating the importance of chromatographic techniques in analyzing these compounds . The synthesis of steroidal compounds often requires careful control of reaction conditions to achieve the desired modifications while maintaining the integrity of the steroidal core .

科学研究应用

橄榄油精炼和真伪检测

- 在橄榄油精炼中形成:菜籽甾-3,5-二烯在橄榄油的工业物理精炼过程中形成,特别是在使用氮气作为汽提气时。它的定量有助于检测初榨橄榄油中的精炼油 (León-Camacho, Serrano, & Constante, 2004)。

- 真伪指标:该化合物是鉴定橄榄油真伪的关键指标,因为它的存在表明植物油的精炼,包括葵花籽油、菜籽油和大豆油,这对于检测初榨植物油和粗制种子油中低百分比的精炼植物油非常重要 (Cert 等人,1994)。

在质量控制实验室中的作用

- 高效液相色谱 (HPLC):一种利用 HPLC 的方法可以同时分离橄榄油中的菜籽甾-3,5-二烯、蜡酯和角鲨烯异构体。该方法有利于在质量控制实验室中进行常规和快速筛选,以确保法律合规 (Amelio, Rizzo, & Varazini, 1998)。

在植物甾醇生物合成中

- 南瓜甾醇生物合成:在南瓜植物(Cucurbita pepo L.)中,菜籽甾-3,5-二烯被认为是其他甾醇的前体,突出了它在植物甾醇生物合成中的作用 (Sucrow & Radüchel, 1970)。

癌症研究

- 对前列腺癌的抗增殖作用:从没药中分离出的菜籽甾-3,5-二烯衍生物表现出对人前列腺癌细胞的抗增殖作用,表明其在癌症研究和治疗中的潜力 (Shen 等人,2012)。

抗菌和细胞毒性应用

- 具有抗菌活性的聚胺共轭物:已经合成了菜籽甾-3,5-二烯衍生物的聚胺共轭物,对金黄色葡萄球菌表现出显着的抗菌活性和对人 T 淋巴细胞白血病细胞表现出细胞毒性 (Vida 等人,2012)。

安全和危害

未来方向

属性

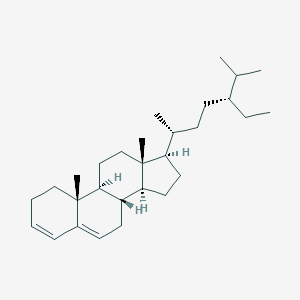

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCTZARHLGPHMT-BPIBQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmasta-3,5-diene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)